
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compd. with 2-aminoethanol (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) is a complex chemical compound with the molecular formula C4H22N2O8Pt and a molecular weight of 421.31 g/mol . . It is a platinum-based compound that has applications in various fields including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves the reaction of platinum compounds with 2-aminoethanol under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of platinum salts and 2-aminoethanol in aqueous solutions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other atoms or molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its platinum content.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to the known anticancer properties of platinum compounds.
Industry: It is used in industrial processes that require platinum-based catalysts.
Wirkmechanismus
The mechanism of action of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves its interaction with molecular targets and pathways within cells. The platinum center can form complexes with DNA, proteins, and other biomolecules, leading to various biological effects. These interactions can disrupt cellular processes, making the compound potentially useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) include other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy.
What sets Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) apart is its specific ligand structure and potential unique interactions with biological molecules .
Eigenschaften
CAS-Nummer |
68133-90-4 |
|---|---|
Molekularformel |
C2H14NO7Pt- |
Molekulargewicht |
359.22 g/mol |
IUPAC-Name |
2-aminoethanol;hydron;platinum(4+);hexahydroxide |
InChI |
InChI=1S/C2H7NO.6H2O.Pt/c3-1-2-4;;;;;;;/h4H,1-3H2;6*1H2;/q;;;;;;;+4/p-5 |
InChI-Schlüssel |
KICURYMSCMMLOU-UHFFFAOYSA-I |
SMILES |
[H+].[H+].C(CO)N.C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
Kanonische SMILES |
[H+].C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
| 68133-90-4 | |
Piktogramme |
Corrosive; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
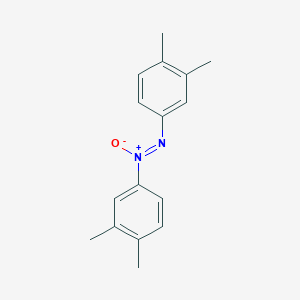

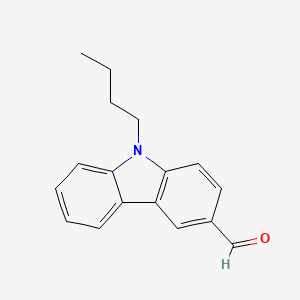

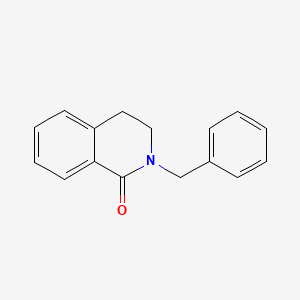
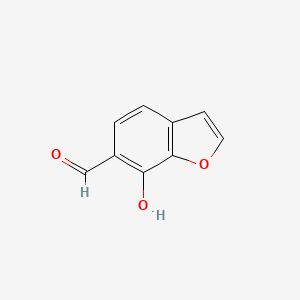
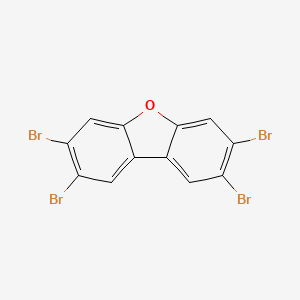
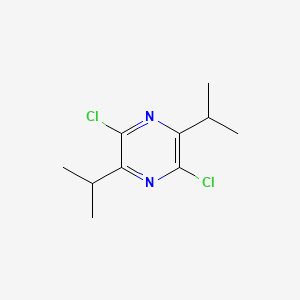
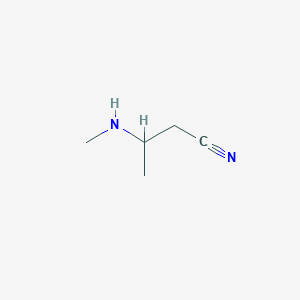
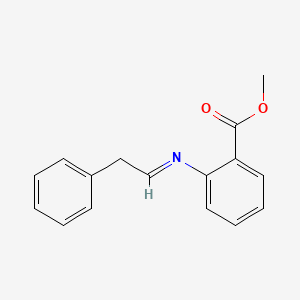
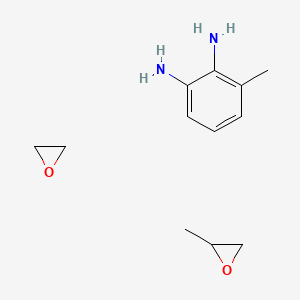
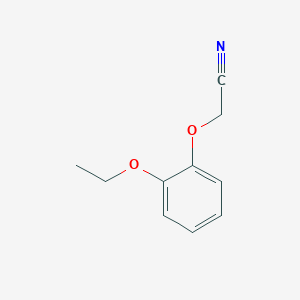
![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)
